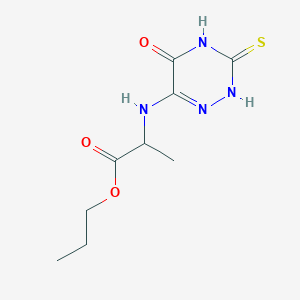
Propyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)propanoate involves the nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety . The reaction proceeds through a tandem nucleophilic addition and nucleophilic substitution, followed by the formation of thiopyrimidine and iminopyrimidine cycles .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Propyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur-containing reagents for the formation of the thioxopyrimidine moiety . The conditions for these reactions typically involve controlled temperatures and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as thiopyrimidine and iminopyrimidine cycles .
Scientific Research Applications
Propyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)propanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Propyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s thioxopyrimidine moiety allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)propanoate: Similar in structure but with an isopropyl group instead of a propyl group.
2-Thioxopyrimidine Derivatives: These compounds share the thioxopyrimidine moiety and exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows for a wide range of chemical reactions and potential biological activities. Its propyl group differentiates it from similar compounds, potentially leading to distinct properties and applications .
Properties
IUPAC Name |
propyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c1-3-4-16-8(15)5(2)10-6-7(14)11-9(17)13-12-6/h5H,3-4H2,1-2H3,(H,10,12)(H2,11,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKJTDPVJACNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)NC1=NNC(=S)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














